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Compound of Interest

2-Pentylquinoline-4-
Compound Name:
carbothioamide

Cat. No. 812883700

Disclaimer: Information regarding the specific molecule 2-Pentylquinoline-4-carbothioamide,
including its CAS number and I[UPAC name, is not readily available in public chemical
databases or scientific literature. This suggests that it may be a novel or less-studied
compound. This guide will instead provide a comprehensive overview of the closely related and
well-documented compound, 2-Phenylquinoline-4-carboxamide, and its parent acid, 2-Phenyl-
4-quinolinecarboxylic acid, for which substantial research and data are available. This
information is intended to serve as a valuable reference for researchers, scientists, and drug
development professionals interested in this class of molecules.

Chemical Identification

The foundational compound for the carboxamide derivatives discussed is 2-Phenyl-4-

quinolinecarboxylic acid.
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Identifier Value

IUPAC Name 2-phenylquinoline-4-carboxylic acid
CAS Number 132-60-5[1]

Molecular Formula C16H11NO2

Molecular Weight 249.26 g/mol

Synonyms 2-Phenylcinchoninic acid, Cinchophen

The corresponding carboxamide is 2-Phenylquinoline-4-carboxamide.

Identifier Value
IUPAC Name 2-phenylquinoline-4-carboxamide
CAS Number Not assigned (derivative)

Molecular Formula

C16H12N20

PubChem CID

185680[2]

Quantitative Data

The following tables summarize key quantitative data from studies on 2-phenylquinoline-4-

carboxylic acid derivatives.

Table 1: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values of synthesized

derivatives against various bacterial strains.

S. aureus B. subtilis . P. aeruginosa
Compound E. coli (pg/mL)
(ng/mL) (ng/mL) (ng/mL)
5a4 64 >512 >512 >512
5a7 >512 >512 128 >512
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Data extracted from a study on newly synthesized 2-phenyl-quinoline-4-carboxylic acid
derivatives, where compounds were evaluated for their in vitro antibacterial activity.[3][4]

Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

This table shows the IC50 values of a lead compound against various histone deacetylase
(HDAC) isoforms.

Compound HDAC1 (M) HDAC2 (uM) HDAC3 (M) HDACS6 (M)

D28 >100 >100 24.45 >100

Data from a study focused on the discovery of novel HDAC inhibitors, indicating the selectivity
of the compound for HDAC3.[5][6]

Experimental Protocols

The synthesis of 2-phenylquinoline-4-carboxamide and its derivatives typically starts from 2-
phenylquinoline-4-carboxylic acid, which can be synthesized via the Pfitzinger or Doebner
reaction.

3.1. Synthesis of 2-Phenylquinoline-4-carboxylic acid (Pfitzinger Reaction)
e Reactants: Isatin and acetophenone.[5]

e Procedure: Isatin (3.4 mmol) is dissolved in a 33% potassium hydroxide solution (10 mL). An
ethanol solution (20 mL) of acetophenone (3.74 mmol) is then added slowly. The mixture is
refluxed at 85°C for 8 hours. After reflux, the solvent is removed using a rotary evaporator.
Water (100 mL) is added to the residue, and the pH is adjusted to 5-6 with 3 M hydrochloric
acid. The resulting precipitate, 2-phenylquinoline-4-carboxylic acid, is collected by filtration.

[51[6]
3.2. Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives

o General Procedure for Amidation: The synthesized 2-phenylquinoline-4-carboxylic acid is
converted to its acyl chloride, which is then reacted with an appropriate amine to form the
carboxamide derivative.
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» Alternative Coupling Method: A coupling reaction can be employed using reagents like O-
(benzotriazolyl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-
hydroxybenzotriazole (HOB?) in the presence of a base such as N,N-diisopropylethylamine
(DIPEA) in a solvent like dimethylformamide (DMF) at room temperature.[7]

3.3. In Vitro Antibacterial Activity Assay (Broth Dilution Method)

o Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized
compounds.

e Procedure: The compounds are dissolved in DMSO to prepare stock solutions. Two-fold
serial dilutions of the compounds are prepared in Mueller—Hinton broth in 96-well microtiter
plates. Bacterial strains are cultured overnight and then diluted to a final concentration of
approximately 5 x 10> CFU/mL. The bacterial suspension is added to the wells containing
the compound dilutions. The plates are incubated at 37°C for 18-24 hours. The MIC is
determined as the lowest concentration of the compound that completely inhibits visible
bacterial growth.[3]

Signaling Pathways and Experimental Workflows
4.1. Synthetic Pathway for 2-Phenylquinoline-4-carboxamide Derivatives
The following diagram illustrates a general synthetic route for producing derivatives of 2-

phenylquinoline-4-carboxamide, starting from the Pfitzinger reaction to yield the carboxylic acid,
followed by amidation.
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General Synthetic Pathway for 2-Phenylquinoline-4-carboxamide Derivatives

Isatin + Acetophenone

Reactants

Pfitzinger Reaction
(KOH, EtOH, 85°C)

Amidation Reaction
(e.g., SOCIz, then Amine or HBTU/HOBt coupling)

Final Product

2-Phenylquinoline-4-carboxamide Derivative

Click to download full resolution via product page
Caption: Synthetic route to 2-phenylquinoline-4-carboxamide derivatives.
4.2. Conceptual STAT3 Signaling Pathway Inhibition

Quinoline derivatives have been investigated as inhibitors of the STAT3 signaling pathway,
which is a key regulator of cell proliferation and survival and is often overactivated in cancer.[7]
[8] The following diagram provides a conceptual overview of the STAT3 pathway and a
hypothetical point of inhibition by a quinoline-based inhibitor.
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Conceptual Overview of STAT3 Pathway Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12883700?utm_src=pdf-custom-synthesis
https://www.echemi.com/products/pid_Seven4710-cinchophen.html
https://pubchem.ncbi.nlm.nih.gov/compound/185680
https://pubchem.ncbi.nlm.nih.gov/compound/185680
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273947/
https://www.mdpi.com/1420-3049/21/3/340
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.937225/pdf
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.937225/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.937225/full
https://pdfs.semanticscholar.org/6ab3/580284c21d7b262134d9e86aeebd951321d3.pdf?skipShowableCheck=true
https://www.researchgate.net/publication/259586651_Targeting_the_STAT3_signaling_pathway_in_cancer_Role_of_synthetic_and_natural_inhibitors
https://www.benchchem.com/product/b12883700#2-pentylquinoline-4-carbothioamide-cas-number-and-iupac-name
https://www.benchchem.com/product/b12883700#2-pentylquinoline-4-carbothioamide-cas-number-and-iupac-name
https://www.benchchem.com/product/b12883700#2-pentylquinoline-4-carbothioamide-cas-number-and-iupac-name
https://www.benchchem.com/product/b12883700#2-pentylquinoline-4-carbothioamide-cas-number-and-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12883700?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12883700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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